molecular formula C7H9IN2O3 B2384985 4-Iodo-1-(2-methoxyethyl)pyrazole-5-carboxylic acid CAS No. 1354705-43-3

4-Iodo-1-(2-methoxyethyl)pyrazole-5-carboxylic acid

Cat. No. B2384985
CAS RN: 1354705-43-3
M. Wt: 296.064
InChI Key: ZKZHSGCZPVHQCK-UHFFFAOYSA-N
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Description

“4-Iodo-1-(2-methoxyethyl)pyrazole-5-carboxylic acid” is an organic compound with the CAS Number: 1354705-43-3 . It has a molecular weight of 296.06 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazoles, the class of compounds to which “this compound” belongs, involves several methods . One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 22 bonds . There are 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, and 5 aromatic bonds . The molecule also contains 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Pyrazole .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles can be quite diverse . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 296.06 .

properties

IUPAC Name

4-iodo-2-(2-methoxyethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O3/c1-13-3-2-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZHSGCZPVHQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C(C=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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